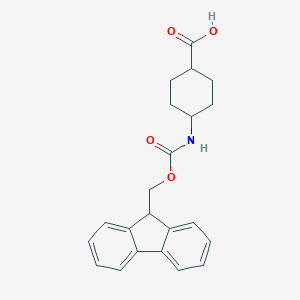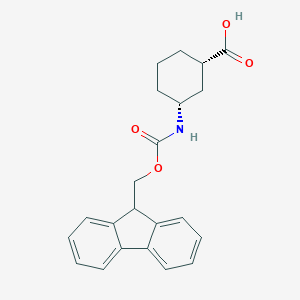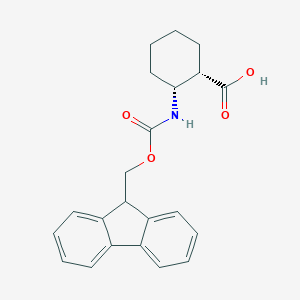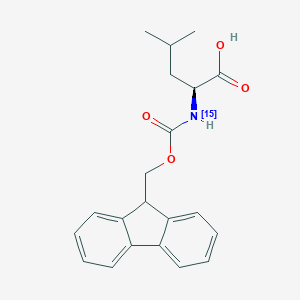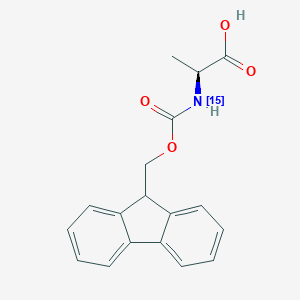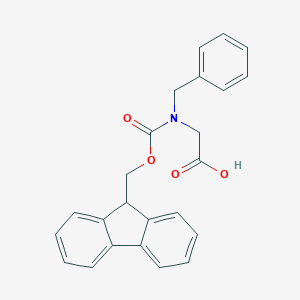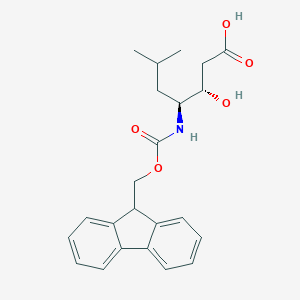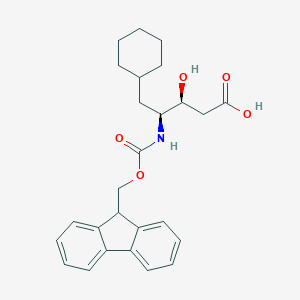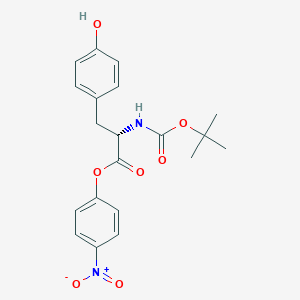
Boc-tyr-onp
説明
Boc-tyr-onp, also known as Boc-L-Tyrosine 4-nitrophenyl ester, is a compound with the molecular formula C20H22N2O7 . It has a molecular weight of 402.4 g/mol .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, such as Boc-tyr-onp, is typically conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used .Molecular Structure Analysis
The IUPAC name for Boc-tyr-onp is (4-nitrophenyl) (2 S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate . The InChI and SMILES strings provide a textual representation of the compound’s structure .Chemical Reactions Analysis
The Boc group in Boc-tyr-onp is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis
Boc-tyr-onp has a computed XLogP3-AA value of 3.9, indicating its lipophilicity . It has 2 hydrogen bond donors and 7 hydrogen bond acceptors . The compound has a rotatable bond count of 8 .科学的研究の応用
Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : This paper discusses Brain-on-Chip (BoC) biotechnology, a tool for biomedical and pharmaceutical research in neurosciences. It focuses on coupling in vitro brain-like systems to microfluidics platforms to replicate tissue- or organ-level functions (Forró et al., 2021).
Biosensors-on-Chip An Up-to-Date Review
: This review paper covers the integration of biosensors with microfluidics, leading to biosensors-on-chip (BoC), which have applications in point-of-care diagnostics for diseases like cancer and neurodegenerative disorders (Chircov et al., 2020).
Efficient Chemo-Enzymatic Synthesis of Endomorphin-1 : Discusses the synthesis of a peptide involving a process that includes Boc-protected amino acids, which may provide context for the use of Boc in peptide synthesis (Sun et al., 2011).
Synthesis and Biological Evaluation of Cholecystokinin Analogs : This research involves the synthesis of peptides with Boc-protected tyrosine, which may be relevant to understanding the properties and applications of Boc-tyr-onp (Amblard et al., 1993).
Characterization of a Tyrosine Sulfotransferase in Rat Brain : Investigates a tyrosine sulfotransferase activity in rat brain, using peptides like Boc-Asp-Tyr as substrates. This might offer insights into the biochemical pathways in which Boc-tyr-onp could be involved (Vargas et al., 1985).
Synthesis of O-Phosphotyrosine-Containing Peptides : Discusses the synthesis of peptides containing tyrosine and its derivatives, which could be relevant for understanding the context of Boc-tyr-onp synthesis (Perich, 1991).
Recent Advances in Body-on-a-Chip Systems : Explores the development of body-on-a-chip (BOC) systems, which could provide insights into the broader context of how compounds like Boc-tyr-onp might be used in drug testing and biological research (Sung et al., 2018).
Safety and Hazards
作用機序
Target of Action
Boc-Tyr-ONp, also known as N-(tert-Butoxycarbonyl)-L-tyrosine p-nitrophenyl ester, is a compound used in peptide synthesis . It is primarily targeted towards enzymes like carboxypeptidase Y (CPY), a protease that catalyzes the hydrolysis of the C-terminal peptide bond in peptides and proteins .
Mode of Action
Boc-Tyr-ONp acts as a substrate for enzymes like CPY. The compound’s interaction with its target enzyme involves the formation of an enzyme-substrate complex, followed by the hydrolysis of the peptide bond. This results in the release of the constituent amino acids, one of which is tyrosine .
Biochemical Pathways
The action of Boc-Tyr-ONp primarily affects the proteolytic pathways in the cell. Proteolysis, the breakdown of proteins into smaller polypeptides or single amino acids, is a crucial process in cellular function and regulation. The hydrolysis of Boc-Tyr-ONp by enzymes like CPY contributes to these pathways by providing constituent amino acids for further biochemical reactions .
Pharmacokinetics
Its bioavailability would depend on factors such as its solubility, stability, and the presence of transport mechanisms for its uptake into the cell .
Result of Action
The primary result of Boc-Tyr-ONp’s action is the production of constituent amino acids, including tyrosine, through the process of proteolysis . These amino acids can then be utilized in various cellular processes, including protein synthesis and the generation of metabolic intermediates.
Action Environment
The action, efficacy, and stability of Boc-Tyr-ONp can be influenced by various environmental factors. These include the pH and temperature of the environment, the presence of other interacting molecules, and the specific characteristics of the target enzyme. For instance, the activity of CPY, a key target of Boc-Tyr-ONp, is known to be influenced by factors such as pH and temperature .
特性
IUPAC Name |
(4-nitrophenyl) (2S)-3-(4-hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O7/c1-20(2,3)29-19(25)21-17(12-13-4-8-15(23)9-5-13)18(24)28-16-10-6-14(7-11-16)22(26)27/h4-11,17,23H,12H2,1-3H3,(H,21,25)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBKZMYOTFMWHX-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-tyr-onp | |
CAS RN |
20866-55-1 | |
| Record name | t-Butyloxycarbonyltyrosine 4-nitrophenyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020866551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



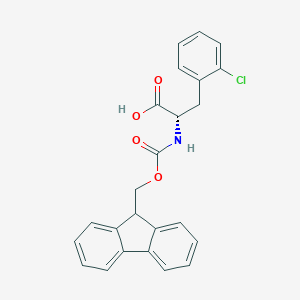
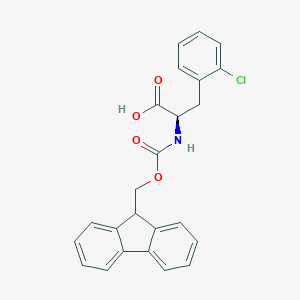
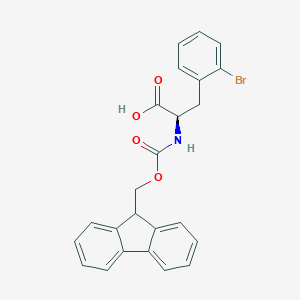
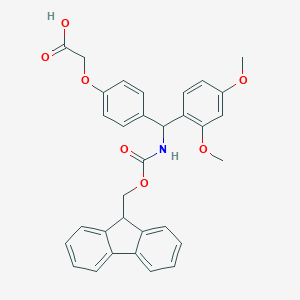
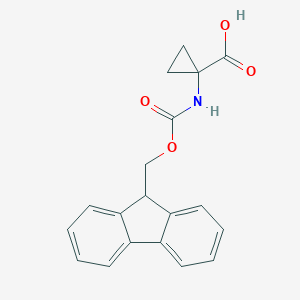
![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)
